8-Bromguanosin

Description

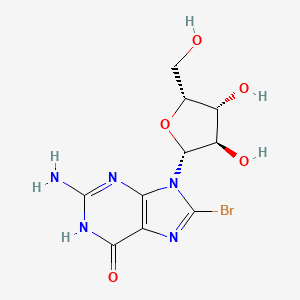

8-Bromoguanosine (CAS 4016-63-1) is a brominated analog of guanosine, a purine nucleoside integral to RNA and DNA. Its molecular formula is C₁₀H₁₂BrN₅O₅, with a molecular weight of 362.14 g/mol . The substitution of a bromine atom at the 8-position of the guanine base confers unique biochemical properties, making it valuable for studying DNA replication, transcription, and protein-nucleic acid interactions . The compound is synthesized with high purity (≥95%) and is commercially available in various quantities for research applications .

Properties

Molecular Formula |

C10H12BrN5O5 |

|---|---|

Molecular Weight |

362.14 g/mol |

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4+,5-,8-/m1/s1 |

InChI Key |

ASUCSHXLTWZYBA-SAFLGMAISA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoguanosine can be synthesized through several synthetic routes. One common method involves the bromination of guanosine using bromine in an acidic medium. The reaction typically requires a controlled environment to ensure the selective bromination at the 8-position of the guanine base.

Industrial Production Methods: In an industrial setting, the synthesis of 8-Bromoguanosine may involve large-scale reactions with optimized conditions to achieve high yields. The process may include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoguanosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 8-Bromoguanosine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Bromoguanosine.

Scientific Research Applications

8-Bromoguanosine has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

Biology: It serves as a tool in molecular biology research, particularly in studying the effects of brominated nucleosides on cellular processes.

Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the development of new drugs and as a chemical intermediate in pharmaceutical manufacturing.

Mechanism of Action

8-Bromoguanosine is compared with other similar compounds, such as 8-chloroguanosine and 8-iodoguanosine. These compounds differ in their halogen atoms, which affect their reactivity and biological activity. 8-Bromoguanosine is unique due to its bromine atom, which imparts distinct chemical and biological properties compared to its chloro- and iodo- counterparts.

Comparison with Similar Compounds

8-Hydroxyguanine (8-Oxoguanine)

- Structure : Features a hydroxyl group at the 8-position instead of bromine.

- Molecular Formula : C₅H₅N₅O₂ .

- Role : A biomarker of oxidative DNA damage, formed via reactive oxygen species (ROS) attacking guanine .

- Applications: Used to quantify oxidative stress in cells and tissues.

- Stability : Prone to further oxidation, complicating its detection in biological samples .

8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)

- Structure: An oxidized derivative of deoxyguanosine with a keto group at the 8-position.

- Molecular Formula : C₁₀H₁₃N₅O₅ .

- Role : A widely studied lesion in DNA caused by oxidative stress. It pairs with adenine during replication, leading to G→T transversion mutations .

- Detection : Quantified via LC-MS/MS or ELISA in urine and serum as a biomarker of aging and disease .

8-Bromo-3'-deoxyguanosine

- Structure: A deoxyribose version of 8-Bromoguanosine, lacking the 2'-hydroxyl group.

- Molecular Formula : C₁₀H₁₂BrN₅O₄ .

- Role : Used to study the impact of bromine substitution in DNA (vs. RNA). Its incorporation into DNA strands can inhibit polymerase activity, aiding mechanistic studies of replication .

8-Bromoguanosine Monophosphate (8-Br-GMP)

- Structure: 8-Bromoguanosine with a phosphate group at the 5'-position.

- Molecular Formula : C₁₀H₁₃BrN₅O₈P .

- Role : Acts as a substrate or inhibitor for kinases and phosphorylases. Its charged phosphate group enhances solubility in aqueous buffers, making it suitable for enzymatic assays .

Comparative Data Table

Key Research Findings and Differences

- Structural Impact: The bromine atom in 8-Bromoguanosine introduces steric hindrance, destabilizing base pairing and disrupting helicase or polymerase activity . In contrast, 8-hydroxyguanine and 8-oxodG induce mutagenic mismatches (e.g., pairing with adenine) .

- Biological Utility: 8-Bromoguanosine is actively incorporated into RNA or DNA to probe replication fidelity , whereas oxidized analogs like 8-oxodG are passive markers of damage .

- Chemical Stability: Brominated derivatives (e.g., 8-Bromoguanosine) are more stable under physiological conditions than 8-hydroxyguanine, which requires stabilization during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.